molecular formula C9H12ClF2N B6222957 [(2,6-difluoro-3-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 2758002-41-2

[(2,6-difluoro-3-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6222957
CAS No.: 2758002-41-2
M. Wt: 207.6
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Description

(2,6-difluoro-3-methylphenyl)methylamine hydrochloride is a chemical compound that features a phenyl ring substituted with two fluorine atoms and a methyl group

Properties

CAS No.

2758002-41-2

Molecular Formula

C9H12ClF2N

Molecular Weight

207.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-difluoro-3-methylphenyl)methylamine hydrochloride typically involves the reaction of 2,6-difluoro-3-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2,6-difluoro-3-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,6-difluoro-3-methylphenyl)methylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-difluoro-3-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-difluoro-3-methylphenyl)methylamine hydrochloride
  • (2,6-difluoro-3-methylphenyl)methylamine hydrochloride
  • (2,6-difluoro-3-methylphenyl)methylamine hydrochloride

Uniqueness

(2,6-difluoro-3-methylphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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